REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=1.[CH2:13]=[CH:14][CH3:15]>>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([CH:14]([CH3:15])[CH3:13])[CH:9]=2)[CH:4]=1
|
Name
|
|
Quantity
|
158 g
|
Type
|
reactant
|
Smiles
|
COC1=CC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC
|
Name
|
mordenite
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
225 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
TEMPERATURE
|
Details
|
to maintain pressure
|
Type
|
CUSTOM
|
Details
|
Repetition of the reaction at 275° C.
|
Type
|
CUSTOM
|
Details
|
gave 19% conversion in 3 hours with 31% selectivity
|
Duration
|
3 h
|
Reaction Time |
8 h |
Name
|
|
Type
|
|
Smiles
|
COC1=CC2=CC=C(C=C2C=C1)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |